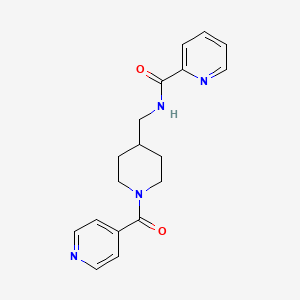

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, also known as INPI-1, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. INPI-1 is a potent and selective inhibitor of the DNA damage response protein kinase, ATM (ataxia-telangiectasia mutated), which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Applications De Recherche Scientifique

Gastrointestinal Stromal Tumors (GISTs) Treatment

This compound has been identified as a potential drug discovery target for gastrointestinal stromal tumors (GISTs). It has been found to be a selective c-KIT inhibitor, which is a validated drug discovery target for GISTs . The compound effectively affected c-KIT-mediated signaling pathways and induced apoptosis as well as cell cycle arrest .

Antitumor Agent

A series of N-methylpicolinamide-4-thiol derivatives, which include this compound, were synthesized and evaluated on human cancer cell lines. Among them, one derivative displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib .

Aurora-B Kinase Inhibitor

The compound has been found to selectively inhibit Aurora-B kinase . Aurora proteins, a small family of serine/threonine kinases, play distinct roles in the regulation of mitosis and are known to be frequently overexpressed in a wide range of different human tumors .

Potential Drug Candidate for Preclinical Evaluation

The compound has shown great antiproliferative efficacy against GISTs cell lines and effectively suppressed the tumor growth in GIST-T1 cell inoculated xenograft model without apparent toxicity . It is currently undergoing extensive preclinical evaluation and might be a potential drug candidate for GISTs .

Synthesis of Novel Derivatives

The compound serves as a base structure for the synthesis of novel derivatives with potential antitumor properties . These derivatives could provide a new direction for the development of antitumor drugs .

Study of Cell Cycle Arrest and Apoptosis

The compound can be used in the study of cell cycle arrest and apoptosis, as it has been found to effectively affect c-KIT-mediated signaling pathways and induce these processes .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is the BCR-ABL kinase . This kinase is a protein that plays a crucial role in certain forms of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Mode of Action

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide interacts with its target, the BCR-ABL kinase, by binding to the ATP binding site of the kinase . This binding inhibits the enzymatic activity of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of BCR-ABL kinase disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting these pathways, N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide can halt the uncontrolled cell proliferation characteristic of certain cancers .

Result of Action

The result of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide’s action is the inhibition of cancer cell proliferation. It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

Propriétés

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKQQWUQZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)